1,5-Dibromopentane-d10
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Overview
Description
1,5-Dibromopentane-d10, also known as 1,5-Pentanedibromide-d10 or Pentamethylene bromide-d10, is a deuterium-labeled derivative of 1,5-Dibromopentane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5D10Br2, and it has a molecular weight of 240.00 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromopentane-d10 can be synthesized through the bromination of deuterated pentane. The process involves the reaction of deuterated pentane with bromine in the presence of a catalyst, typically under controlled temperature and pressure conditions . The reaction proceeds as follows:
C5D10+Br2→C5D10Br2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromopentane-d10 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated pentane.
Elimination Reactions: It can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, leading to the formation of 1,5-diiodopentane-d10.
Reduction: Lithium aluminum hydride (LiAlH4) is often used to reduce this compound to deuterated pentane.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol can be used to induce elimination reactions.
Major Products Formed
1,5-Diiodopentane-d10: Formed through nucleophilic substitution.
Deuterated Pentane: Formed through reduction.
Deuterated Alkenes: Formed through elimination reactions.
Scientific Research Applications
1,5-Dibromopentane-d10 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of brominated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of brominated compounds in biological systems.
Mechanism of Action
The mechanism of action of 1,5-Dibromopentane-d10 involves its participation in various chemical reactions due to the presence of bromine atoms. The deuterium atoms in the compound can influence reaction kinetics and pathways, often leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1,5-Dibromopentane-d10 can be compared with other similar compounds, such as:
1,5-Dibromopentane: The non-deuterated analog, which has similar chemical properties but different kinetic and metabolic profiles.
1,4-Dibromobutane: A shorter-chain brominated compound with different reactivity and applications.
1,6-Dibromohexane: A longer-chain brominated compound with distinct properties and uses.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C5H10Br2 |
---|---|
Molecular Weight |
240.00 g/mol |
IUPAC Name |
1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
IBODDUNKEPPBKW-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
C(CCBr)CCBr |
Origin of Product |
United States |
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